1-Fluoro-2-methylprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-methylprop-1-ene is an organic compound belonging to the class of alkenes It is characterized by the presence of a fluorine atom and a methyl group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-methylprop-1-ene can be synthesized through the dehydrohalogenation of 1-fluoro-2-methylpropane. This reaction typically involves the use of a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) under elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar dehydrohalogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-methylprop-1-ene undergoes various types of chemical reactions, including:
Electrophilic Addition: This compound can react with electrophiles such as hydrogen halides (HX) to form addition products.
Elimination Reactions: It can participate in elimination reactions to form alkenes.
Common Reagents and Conditions:
Electrophilic Addition: Reagents such as hydrogen chloride (HCl) or hydrogen bromide (HBr) are commonly used under mild conditions.
Elimination Reactions: Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are used under elevated temperatures.
Major Products Formed:
Electrophilic Addition: The major products are haloalkanes, such as 1-chloro-2-methylpropane or 1-bromo-2-methylpropane.
Elimination Reactions: The major product is 2-methylpropene.
Scientific Research Applications
1-Fluoro-2-methylprop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-methylprop-1-ene in chemical reactions involves the interaction of its double bond with electrophiles or bases. In electrophilic addition reactions, the double bond acts as a nucleophile, attacking the electrophile and forming a carbocation intermediate . In elimination reactions, the base abstracts a proton, leading to the formation of a double bond .
Comparison with Similar Compounds
2-Methylpropene: Similar in structure but lacks the fluorine atom.
1-Chloro-2-methylprop-1-ene: Similar but contains a chlorine atom instead of fluorine.
Uniqueness: 1-Fluoro-2-methylprop-1-ene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
1-fluoro-2-methylprop-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F/c1-4(2)3-5/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLHOORFDPGKMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CF)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509056 |
Source
|
Record name | 1-Fluoro-2-methylprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59739-66-1 |
Source
|
Record name | 1-Fluoro-2-methylprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.